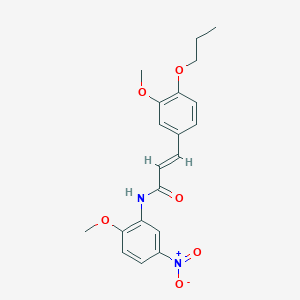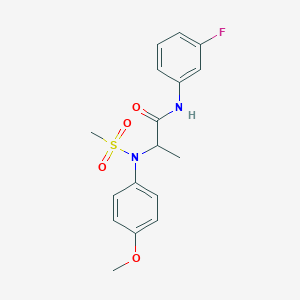
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves complex reactions where specific functional groups are introduced to achieve desired properties. For instance, studies on similar sulfonamide compounds have utilized various synthesis methods, including reactions with chlorosulfonic acid to produce sterically hindered structural isomers with unique properties (Rublova et al., 2017). These methods highlight the intricate approaches used to synthesize complex sulfonamides.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their function and properties. X-ray crystallography is a common technique used to determine the molecular structure of such compounds, providing detailed information on the arrangement of atoms and the geometry of the molecule. For example, the molecular structure of certain sulfonamide compounds has been determined using X-ray crystallography, revealing specific intramolecular hydrogen bonds and the steric effects of substituents on the molecule's geometry (Jones et al., 1995).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that modify their structure and properties. Electrophile-induced reactions, for instance, demonstrate the reactivity of vinylallenyl sulfone derivatives, leading to the formation of compounds with different functionalities depending on the electrophiles used (Christov & Ivanov, 2004). These reactions are instrumental in the synthesis of derivatives with specific properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on related compounds have shown that modifications in the sulfonamide group can lead to changes in these properties, affecting their applicability in various fields (Padaki et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards different chemical reagents, are crucial for their biological activity and applications. Research on sulfonamide derivatives has provided insights into their behavior in chemical reactions and their potential as intermediates in the synthesis of more complex molecules (Flynn et al., 1992).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research into the reactivity and synthesis of compounds related to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide has provided insights into their chemical properties and potential applications in material science and organic chemistry. For instance, studies on the reactions of N-phenylmaltimide with chlorosulfonic acid have shown the formation of sulfonyl chloride derivatives, which are crucial intermediates in synthesizing various sulfonamides and other related compounds. These reactions underline the compound's relevance in developing novel materials and chemicals with specific functions (Cremlyn & Nunes, 1987).
Environmental Impact Studies
Understanding the environmental behavior of chemical compounds, including those structurally related to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, is crucial. Studies on the transport of chlorsulfuron through soil columns have highlighted the mobility of certain sulfonylurea herbicides in agricultural soils, providing essential data for predicting environmental contamination risks and developing strategies for sustainable agricultural practices (Veeh, Inskeep, Roe, & Ferguson, 1994).
Pharmacological Research
Although explicit information on drug use and side effects is excluded from this summary, it's worth noting that compounds with sulfonyl and phenoxy phenyl groups are often studied for their pharmacological potentials. Such research endeavors aim to discover new therapeutic agents and understand the biochemical mechanisms underlying their activity.
Materials Science and Engineering
Compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide have applications in materials science, particularly in developing novel nanofiltration membranes and other materials with specialized properties. For example, the synthesis of novel sulfonated thin-film composite nanofiltration membranes shows the importance of sulfonyl-containing compounds in improving water flux and dye rejection capabilities, crucial for water purification technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-21(24)10-7-11-22(16)25-23(27)17(2)26(31(3,28)29)18-12-14-20(15-13-18)30-19-8-5-4-6-9-19/h4-15,17H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMKIDURMLXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023315.png)
![1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4023328.png)
![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4023333.png)
![ethyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4023339.png)
![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023342.png)
![1,3,3-trimethyl-6-(4-methylbenzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4023344.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)
![4-methyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4023349.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4023359.png)

![N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4023398.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)